N-benzyl-N-ethyl-3,4-dimethoxybenzamide
Description
N-benzyl-N-ethyl-3,4-dimethoxybenzamide is an organic compound with the molecular formula C18H21NO3 It is a benzamide derivative characterized by the presence of benzyl and ethyl groups attached to the nitrogen atom, and two methoxy groups on the benzene ring
Properties
IUPAC Name |
N-benzyl-N-ethyl-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-19(13-14-8-6-5-7-9-14)18(20)15-10-11-16(21-2)17(12-15)22-3/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNNQJZUDFDXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with benzylamine and ethylamine. The process can be summarized in the following steps:
Esterification: 3,4-dimethoxybenzoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Amidation: The ester is then reacted with benzylamine and ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-ethyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride).
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-benzyl-N-ethyl-3,4-dimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituents used.
Scientific Research Applications
N-benzyl-N-ethyl-3,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-3,4-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The methoxy groups and the amide functionality play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-benzyl-N-ethyl-3,4-dimethoxybenzamide can be compared with other benzamide derivatives, such as:
- N-benzyl-3,4-dimethoxybenzamide
- N-ethyl-3,4-dimethoxybenzamide
- N-benzyl-N-methyl-3,4-dimethoxybenzamide
Uniqueness: The presence of both benzyl and ethyl groups attached to the nitrogen atom, along with the two methoxy groups on the benzene ring, makes this compound unique. This combination of substituents can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
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